molecular formula C21H22N6O2 B6588055 4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-N-phenylpiperazine-1-carboxamide CAS No. 1234881-72-1

4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-N-phenylpiperazine-1-carboxamide

Cat. No.: B6588055
CAS No.: 1234881-72-1
M. Wt: 390.4 g/mol
InChI Key: UOJVVWDBDHHROK-UHFFFAOYSA-N
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Description

This compound features a piperazine-1-carboxamide core linked to a pyridin-2-yl group substituted with a 5-cyclopropyl-1,2,4-oxadiazole moiety. The phenylpiperazine segment is a common pharmacophore in CNS-targeting agents, suggesting possible neuropharmacological applications .

Properties

IUPAC Name

4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-N-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2/c28-21(23-17-4-2-1-3-5-17)27-12-10-26(11-13-27)18-9-8-16(14-22-18)19-24-20(29-25-19)15-6-7-15/h1-5,8-9,14-15H,6-7,10-13H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJVVWDBDHHROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)C3=CN=C(C=C3)N4CCN(CC4)C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Analogues

Key analogues are compared below based on structural motifs, substituents, and biological implications:

Table 1: Comparative Analysis of Structural Analogues
Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Reported/Potential Activity
Target Compound Piperazine-carboxamide + pyridinyl-oxadiazole Cyclopropyl, phenyl ~383.4* Hypothesized CNS modulation
11c () Piperazine-pentanamide + quinolinyl 2,3-Dichlorophenyl ~529.4 Kinase inhibition (implied)
Compound 32 () Pyridinyl-oxadiazole + cyclopropanecarboxamide Hydroxycarbamimidoyl 298 (M+H+) GSK-3β inhibition (anti-neuroinflammatory)
Alfa H58390 () Pyridinyl-oxadiazole Methylpyridine ~231.2 Research chemical (unspecified)
Compound 157 Benzimidazole + trifluoromethyl-oxadiazole Trifluoromethyl, fluoro ~637.5 Repurposed for antimalarial use
4-(5-Carbamoyl-3-Cl-pyridin-2-yl)-N-phenylpiperazine-1-carboxamide () Piperazine-carboxamide + pyridinyl Carbamoyl, chlorine ~401.8 Unreported, likely kinase modulation

*Calculated using formula C₁₉H₂₁N₇O₂.

Key Differentiators

Substituent Effects :

  • The cyclopropyl group in the target compound offers a balance of lipophilicity and metabolic stability compared to bulkier groups like trifluoromethyl () or electron-withdrawing chlorine ().
  • Piperazine-carboxamide vs. Pentanamide : The shorter carboxamide linker in the target compound may enhance rigidity and receptor binding compared to the flexible pentanamide chain in 11c ().

Biological Implications: Neuroinflammatory Targets: Compound 32 () shares the oxadiazole motif but lacks the piperazine-carboxamide, suggesting divergent targets (GSK-3β vs. Antimalarial vs. CNS Activity: The trifluoromethyl-oxadiazole in ’s compound enhances parasite membrane penetration, whereas the target compound’s phenylpiperazine may favor blood-brain barrier crossing .

Synthetic Yields :

  • Compound 32 () and ’s compound 157 were synthesized in moderate yields (43% and 48%, respectively), indicating feasible scalability for the target compound if similar methods (e.g., cyclocondensation) are employed .

Research Findings and Pharmacological Considerations

Metabolic Stability

  • The cyclopropyl group in the target compound likely reduces oxidative metabolism compared to methyl or trifluoromethyl groups, as seen in ’s simpler pyridinyl-oxadiazoles .
  • Piperazine derivatives are prone to N-dealkylation, but the phenylcarboxamide may sterically hinder this pathway, enhancing half-life .

Binding Affinity Predictions

  • Piperazine as a Pharmacophore : The phenylpiperazine segment is critical for serotonin receptor binding (e.g., 5-HT₁A), suggesting CNS applications absent in ’s benzoic acid derivatives .

Therapeutic Potential

  • Neuropathic Pain : highlights substituted oxadiazole-benzoic acids for neuropathic pain, aligning with the target compound’s structural motifs .
  • Kinase Inhibition : The pyridinyl-piperazine scaffold in ’s carbamoyl-chlorine derivative implies kinase inhibition, a plausible secondary target for the compound .

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